molecular formula C7H2Br2F4S B14053669 1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14053669
M. Wt: 353.96 g/mol
InChI Key: KHNXJJNMVFCALL-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2Br2F4S. It is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,5-dibromo-2-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in synthetic chemistry and material science .

Biological Activity

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene, with the CAS number 1807182-86-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's structure includes multiple halogen substituents, which can significantly influence its reactivity and biological interactions.

The molecular formula of this compound is C7H2Br2F4S, with a molecular weight of 353.96 g/mol. The predicted boiling point is approximately 196.2 °C, and it has a density of about 2.11 g/cm³ . These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological evaluation.

Biological Activity Overview

The biological activity of halogenated compounds often correlates with their ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group and bromine substituents in this compound can enhance lipophilicity and alter electronic properties, potentially leading to significant biological effects.

Cytotoxicity and Anticancer Potential

A study examining the cytotoxic effects of related compounds suggests that halogenated benzenes can inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The structure of this compound may confer similar properties, making it a candidate for further investigation in cancer therapeutics.

Case Studies

While specific case studies focusing solely on this compound are scarce, research on structurally similar compounds provides insight into its potential applications:

  • Topoisomerase Inhibition : Compounds with similar structures have shown significant activity against topoisomerase I, leading to cytotoxic effects in human tumor cell lines. This suggests that this compound could possess comparable activity .
  • Fluorinated Compounds in Environmental Studies : Research indicates that fluorinated organics can act as environmental contaminants but also exhibit biological activity. The trifluoromethyl group in this compound may influence its environmental persistence and biological interactions .

Research Findings

Recent investigations into the biological activities of halogenated compounds highlight several key findings relevant to this compound:

  • Inhibition Studies : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Structure-Activity Relationships (SAR) : The presence of halogens significantly affects the pharmacological profiles of aromatic compounds. Substituent variations can lead to differences in potency and selectivity against target enzymes or receptors.

Properties

Molecular Formula

C7H2Br2F4S

Molecular Weight

353.96 g/mol

IUPAC Name

1,5-dibromo-2-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Br2F4S/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H

InChI Key

KHNXJJNMVFCALL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)Br)Br)F

Origin of Product

United States

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